molecular formula C18H20N2O6 B045511 (S)-Nitrendipine CAS No. 80873-62-7

(S)-Nitrendipine

Cat. No.: B045511
CAS No.: 80873-62-7
M. Wt: 360.4 g/mol
InChI Key: PVHUJELLJLJGLN-INIZCTEOSA-N
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Description

(S)-nitrendipine is a dihydropyridine.

Scientific Research Applications

  • Improvement in Bioavailability : Nitrendipine solid lipid nanoparticles (SLNs) have been found to improve the bioavailability of the drug, particularly in the brain, heart, and organs containing reticuloendothelial cells (Manjunath & Venkateswarlu, 2006).

  • Effects on Cardiac Myocytes : It reduces sodium currents in neonatal rat cardiac myocytes at low frequencies, demonstrating its potential in cardiac applications (Yatani & Brown, 1985).

  • Artificial Neural Network Modeling : An artificial neural network model can predict pressure-drop effects after oral administration of nitrendipine, which could optimize drug administration and formulation (Belic et al., 2005).

  • Inhibition of Catecholamine Release : It enhances catecholamine release inhibition in cat adrenal glands by coupling dihydropyridine receptors to calcium channels (Artalejo et al., 1988).

  • Antihypertensive Effects : Nitrendipine is effective in reducing left ventricular mass and improving diastolic filling pattern in patients with mild to moderate hypertension (Modena et al., 1992).

  • Long-Term Hypertension Management : It lowers blood pressure in patients with mild to moderate hypertension and sustains this effect during long-term administration (Goa & Sorkin, 1987).

  • Tissue-Protective Effects : Nitrendipine has antihypertensive and tissue-protective effects, lowering heart weights, plasma atrial natriuretic peptide levels, plasma renin activity, and preventing hypertension-induced mortality (Knorr et al., 1991).

  • Treatment for Salt-Related Hypertension : It normalizes blood pressure, reduces heart hypertrophy, and prevents mortality in salt-related hypertension, making it an effective drug for antihypertensive monotherapy (Kazda et al., 1983).

  • Vascular Integrity Improvement : Nitrendipine decreases blood pressure and has a tissue-protective effect, improving renal function and preventing generalized vasculopathy in hypertensive animals (Kazda, 1986).

  • Efficacy in Hypertension Treatment : It is safe and effective for treating hypertension, with efficacy equal to that of hydralazine, diuretics, beta-blockers, and other calcium-channel blockers (Santiago & Lopez, 1990).

  • Cardiovascular Structural Changes : Nitrendipine may significantly reduce left ventricular mass and small resistance vessels after long-term treatment in essential hypertensive patients (Agabiti-Rosei et al., 1991).

Properties

IUPAC Name

5-O-ethyl 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHUJELLJLJGLN-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316710
Record name (-)-Nitrendipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80873-62-7
Record name (-)-Nitrendipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80873-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrendipine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080873627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Nitrendipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITRENDIPINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3TBK07DB4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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